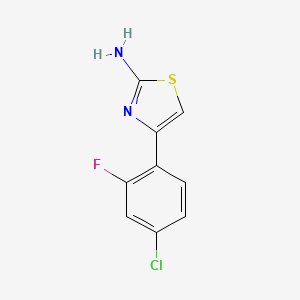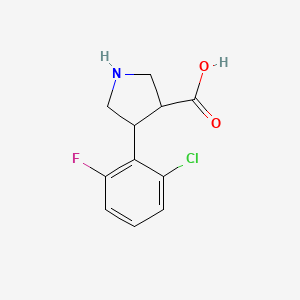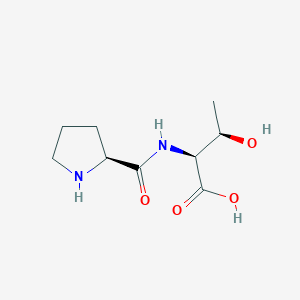
Prolyl-Threonine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Prolyl-Threonine is a dipeptide composed of the amino acids proline and threonine. It is a small molecule with significant roles in various biological processes. Proline is unique due to its cyclic structure, which imparts rigidity to proteins, while threonine is known for its hydroxyl group, which can participate in hydrogen bonding and phosphorylation .
準備方法
Synthetic Routes and Reaction Conditions: Prolyl-Threonine can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically uses Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) as protecting groups for the amino acids .
Industrial Production Methods: Industrial production of this compound often employs automated peptide synthesizers, which streamline the SPPS process. The synthesis involves coupling reactions facilitated by reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (N,N’-diisopropylcarbodiimide) and deprotection steps using piperidine or TFA (trifluoroacetic acid) .
化学反応の分析
Types of Reactions: Prolyl-Threonine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group of threonine can be oxidized to form a ketone.
Reduction: The carbonyl group of proline can be reduced to form a secondary alcohol.
Substitution: The hydroxyl group of threonine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.
Reduction: Reagents like NaBH4 (sodium borohydride) or LiAlH4 (lithium aluminum hydride) are employed.
Substitution: Nucleophiles like alkoxides or thiolates can be used under basic conditions.
Major Products:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a secondary alcohol.
Substitution: Formation of ethers or thioethers.
科学的研究の応用
Prolyl-Threonine has diverse applications in scientific research:
作用機序
Prolyl-Threonine exerts its effects primarily through its involvement in protein structure and function. The cyclic structure of proline induces kinks in peptide chains, affecting protein folding and stability. Threonine, with its hydroxyl group, can participate in hydrogen bonding and phosphorylation, influencing protein interactions and signaling pathways .
類似化合物との比較
Prolyl-Serine: Similar to Prolyl-Threonine but with serine instead of threonine.
Prolyl-Valine: Contains valine instead of threonine, lacking the hydroxyl group, which affects its hydrogen bonding capabilities.
Uniqueness: this compound is unique due to the presence of both a cyclic structure (proline) and a hydroxyl group (threonine), allowing it to participate in diverse chemical reactions and biological processes. Its ability to undergo phosphorylation makes it particularly important in signaling pathways .
特性
分子式 |
C9H16N2O4 |
|---|---|
分子量 |
216.23 g/mol |
IUPAC名 |
(2S,3R)-3-hydroxy-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoic acid |
InChI |
InChI=1S/C9H16N2O4/c1-5(12)7(9(14)15)11-8(13)6-3-2-4-10-6/h5-7,10,12H,2-4H2,1H3,(H,11,13)(H,14,15)/t5-,6+,7+/m1/s1 |
InChIキー |
GVUVRRPYYDHHGK-VQVTYTSYSA-N |
異性体SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1)O |
正規SMILES |
CC(C(C(=O)O)NC(=O)C1CCCN1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


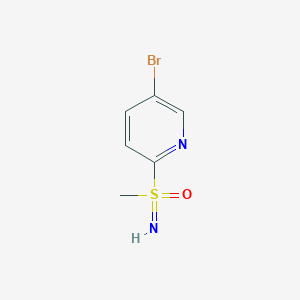
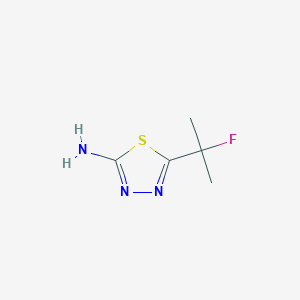
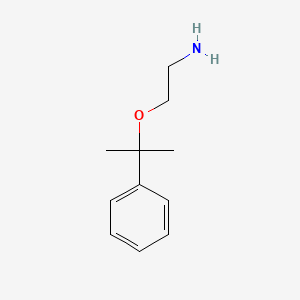

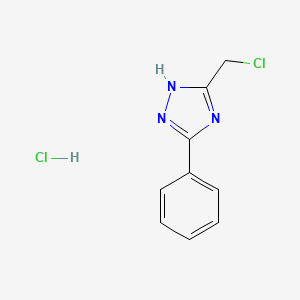

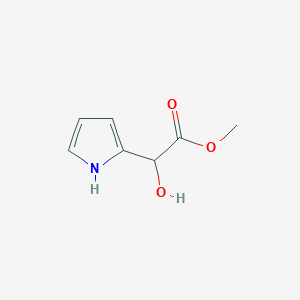

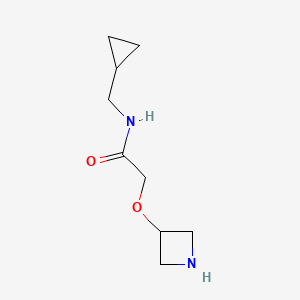
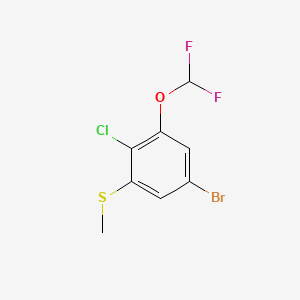
![1-Iodo-2-[(2-iodoethyl)disulfanyl]ethane](/img/structure/B13619154.png)
